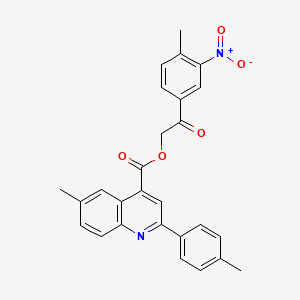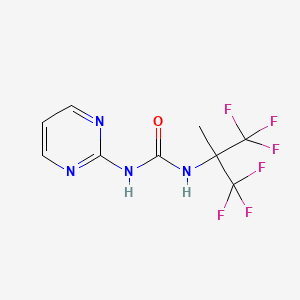![molecular formula C23H24N2OS B11621774 (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B11621774.png)
(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a thiazole ring and a prop-2-enamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of 4-methylphenyl isothiocyanate with an appropriate amine under reflux conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-tert-butylbenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Amidation: The final step involves the amidation of the resulting product with prop-2-enamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Reduced amides or alcohols.
Substitution: Alkylated thiazole derivatives.
科学的研究の応用
(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(2E)-3-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enamide: Similar structure but with a chlorine substituent.
(2E)-3-(4-tert-butylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide: Similar structure but with a fluorine substituent.
Uniqueness
The uniqueness of (2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and methyl groups may enhance its stability and bioactivity compared to similar compounds.
特性
分子式 |
C23H24N2OS |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
(E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C23H24N2OS/c1-16-5-10-18(11-6-16)20-15-27-22(24-20)25-21(26)14-9-17-7-12-19(13-8-17)23(2,3)4/h5-15H,1-4H3,(H,24,25,26)/b14-9+ |
InChIキー |
OIXFDYZDAMFWIE-NTEUORMPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621697.png)
![8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B11621703.png)

![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B11621719.png)
![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)
![methyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11621745.png)

![ethyl (2Z)-2-(4-bromobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621749.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)

![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11621762.png)
